4-hydroxypiperidine-1-sulfonyl fluoride
Description
Contextualization within Modern Sulfonyl Fluoride (B91410) Chemistry and its Unique Reactivity Profile
Sulfonyl fluorides have emerged as a significant class of electrophiles in modern chemistry, largely due to their unique reactivity profile. nih.govrsc.org Their stability in aqueous environments, coupled with their ability to react with a range of nucleophilic amino acid residues, makes them particularly well-suited for applications in chemical biology. nih.govrsc.org The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by Sharpless and colleagues, has further propelled the use of sulfonyl fluorides as versatile connectors in the synthesis of complex molecules. merckmillipore.comacs.org This "click chemistry" approach allows for the efficient and reliable formation of covalent bonds under mild conditions. merckmillipore.comacs.org
Unlike more traditional electrophiles that primarily target cysteine residues, sulfonyl fluorides exhibit a broader reactivity, capable of modifying serine, threonine, lysine (B10760008), tyrosine, and histidine residues within proteins. nih.govrsc.orgmdpi.com This expanded targeting scope opens up new avenues for probing protein function and developing covalent inhibitors for a wider range of biological targets. acs.orgnih.gov The reactivity of sulfonyl fluorides can be finely tuned through the electronic and steric properties of their substituents, allowing for the design of probes with specific reactivity profiles. nih.gov
Significance of the Hydroxypiperidine Scaffold in Chemical Biology and Medicinal Chemistry Reagents
The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals. nih.gov Its three-dimensional structure and ability to engage in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. The inclusion of a hydroxyl group at the 4-position of the piperidine ring, as in 4-hydroxypiperidine (B117109), introduces a key functional group that can participate in hydrogen bonding interactions, enhancing binding affinity and selectivity for biological targets. sigmaaldrich.comchemicalbook.comchemimpex.com
The 4-hydroxypiperidine scaffold serves as a versatile building block in the synthesis of a wide array of bioactive molecules. rsc.orgresearchgate.netnih.govnih.gov Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often improving solubility and metabolic stability. In the context of chemical probes and covalent modifiers, the hydroxypiperidine moiety can act as a recognition element, directing the reactive sulfonyl fluoride group to a specific binding site on a target protein.
Overview of Research Trajectories for Electrophilic Probes and Covalent Modifiers
The fields of chemical biology and drug discovery have witnessed a resurgence of interest in the development of electrophilic probes and covalent modifiers. nih.govtandfonline.comnih.govresearchgate.net These molecules form stable, covalent bonds with their biological targets, offering several advantages over traditional, non-covalent inhibitors, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets. nih.govtandfonline.com
Research in this area is focused on several key trajectories:
Expanding the repertoire of electrophilic warheads: Scientists are continuously exploring new reactive groups with diverse reactivity profiles to target a broader range of amino acid residues. acs.orgnih.govthermofisher.com
Improving selectivity: A major challenge is to design covalent modifiers that react specifically with their intended target, minimizing off-target effects. nih.gov
Developing novel applications: Electrophilic probes are being utilized in a variety of innovative ways, including activity-based protein profiling (ABPP), target identification and validation, and the development of new diagnostic tools. mdpi.comnih.gov
Computational modeling: In silico methods are increasingly being used to predict the reactivity and selectivity of covalent modifiers, aiding in the rational design of new compounds. nih.govbohrium.com
The unique properties of sulfonyl fluorides position them at the forefront of these research efforts, offering a powerful tool for the development of next-generation chemical probes and covalent therapeutics. nih.govnih.govresearchgate.net
Scope and Objectives of the Academic Review: Addressing Key Research Gaps and Opportunities
This review will provide a comprehensive analysis of the chemical compound 4-hydroxypiperidine-1-sulfonyl fluoride, focusing on its synthesis, chemical properties, and applications in advanced chemical research. A central objective is to highlight the synergistic interplay between the sulfonyl fluoride warhead and the hydroxypiperidine scaffold, and how this combination can be leveraged for the design of novel chemical probes and covalent modifiers.
A key research gap that this review aims to address is the limited literature specifically dedicated to the integrated properties and potential of this compound. While the individual components—sulfonyl fluorides and hydroxypiperidines—are well-studied, a holistic understanding of the combined entity is lacking.
This review will explore the following key areas:
The synthetic routes to this compound and its derivatives.
A detailed analysis of its reactivity profile towards various nucleophiles.
Its potential applications in areas such as activity-based protein profiling, target discovery, and the development of covalent inhibitors.
Future research directions and opportunities for exploiting the unique characteristics of this compound.
By providing a focused and in-depth examination of this compound, this review seeks to stimulate further research into its potential as a valuable tool in the armamentarium of chemical biologists and medicinal chemists.
Table of Compounds
| Compound Name | Other Names | Molecular Formula |
| This compound | Piperidin-4-ol-1-sulfonyl fluoride | C5H10FNO3S |
| 4-hydroxypiperidine | 4-Piperidinol | C5H11NO |
| N-Hydroxypiperidine | Piperidin-1-ol | C5H11NO |
| 4-(Methylsulfonyl)piperidine-1-sulfonyl fluoride | C6H12FNO4S2 | |
| N-Boc-4-hydroxypiperidine | C10H19NO3 | |
| 4-hydroxypiperidine hydrochloride | C5H12ClNO |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H10FNO3S | PubChem uni.lu |
| Molecular Weight | 183.2 g/mol | PubChem uni.lu |
| InChI | InChI=1S/C5H10FNO3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2 | PubChem uni.lu |
| InChIKey | SHQCJZRCOOGFDX-UHFFFAOYSA-N | PubChem uni.lu |
| SMILES | C1CN(CCC1O)S(=O)(=O)F | PubChem uni.lu |
Retrosynthetic Analysis of the this compound Core
A retrosynthetic analysis of this compound reveals two primary disconnection points around the sulfonyl group. The most logical disconnection is at the nitrogen-sulfur bond, leading to two key building blocks: 4-hydroxypiperidine and a sulfonyl fluoride source. This approach is synthetically favorable as it allows for the late-stage introduction of the sulfonyl fluoride group onto a pre-functionalized piperidine ring.
A further disconnection of the sulfonyl fluoride source itself can be envisioned, breaking it down to a sulfur dioxide equivalent and a fluoride source. This highlights the various synthetic strategies that can be employed to construct the sulfonyl fluoride moiety, which will be discussed in subsequent sections. The 4-hydroxypiperidine core can be traced back to simpler, commercially available starting materials, with considerations for stereochemistry at the C4 position being a key aspect for the synthesis of chiral analogues.
Classical and Modern Synthetic Routes to Sulfonyl Fluoride Moieties
The synthesis of sulfonyl fluorides has evolved from classical methods to a variety of modern, more versatile techniques. These methodologies offer different advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Fluorination of Sulfonyl Chlorides and Sulfonates
The traditional and most common method for preparing sulfonyl fluorides involves the halogen exchange of the corresponding sulfonyl chlorides. nih.govacs.org This is typically achieved by treating the sulfonyl chloride with a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂). nih.govrsc.org The use of phase-transfer catalysts like 18-crown-6 (B118740) can enhance the efficiency of this transformation, allowing for milder reaction conditions. mdpi.comccspublishing.org.cn A simple and mild procedure using a biphasic mixture of KF in water and acetone (B3395972) has been reported to provide a broad range of sulfonyl fluorides in high yields. acs.org
Similarly, readily available sulfonates and sulfonic acids can be converted to sulfonyl fluorides. nih.govrsc.org A one-pot, two-step protocol involves the in situ formation of a sulfonyl chloride from the sulfonic acid using reagents like cyanuric chloride or trichloroacetonitrile, followed by fluoride exchange. mdpi.comnih.govrsc.org More direct, one-step deoxyfluorination strategies have also been developed using reagents such as thionyl fluoride or Xtalfluor-E®, offering a milder alternative for the conversion of sulfonic acids and their salts. nih.govrsc.orgrsc.org
| Starting Material | Reagents | Key Features |
| Sulfonyl Chlorides | KF, KHF₂, KF/18-crown-6 | Classical, widely used method. nih.govacs.orgrsc.orgmdpi.comccspublishing.org.cn |
| Sulfonic Acids/Sulfonates | Cyanuric chloride/KHF₂; Thionyl fluoride; Xtalfluor-E® | One-pot procedures available, milder conditions. mdpi.comrsc.orgnih.govrsc.orgrsc.org |
Sulfur Dioxide Insertion and Oxidative Functionalization Approaches
Modern synthetic strategies often involve the insertion of sulfur dioxide (SO₂) or its surrogates into various organic substrates, followed by an oxidative fluorination step. This approach allows for the construction of sulfonyl fluorides from non-sulfur containing starting materials.
A common SO₂ surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). ccspublishing.org.cn For instance, aryl bromides can be converted to sulfonyl fluorides in a one-pot process involving a palladium-catalyzed sulfonylation with DABSO, followed by in situ fluorination with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). ccspublishing.org.cnrsc.org This method has been successfully applied to complex molecules, including active pharmaceutical ingredients. scispace.com
Electrochemical methods also provide a green and mild approach. The oxidative coupling of thiols or disulfides with potassium fluoride can generate sulfonyl fluorides without the need for additional oxidants or catalysts. rhhz.netacs.orgthieme.detue.nlsemanticscholar.org This technique demonstrates broad substrate scope, accommodating aryl, heteroaryl, benzyl (B1604629), and alkyl thiols. rhhz.nettue.nl
| Starting Material | SO₂ Source/Oxidant | Catalyst/Conditions | Key Features |
| Aryl Bromides | DABSO/NFSI | Palladium catalyst | One-pot synthesis from non-sulfur precursors. ccspublishing.org.cnrsc.orgscispace.com |
| Thiols/Disulfides | KF | Electrochemical oxidation | Green, mild, and catalyst-free. rhhz.netacs.orgthieme.detue.nlsemanticscholar.org |
| Aryl Boronic Acids | SO₂/Selectfluor | Bismuth catalyst | Redox-neutral process with broad scope. nih.govorganic-chemistry.orgacs.orgthieme-connect.comacs.org |
Radical and Photoredox Methodologies for Sulfonyl Fluoride Formation
The generation and application of fluorosulfonyl radicals have emerged as a powerful and direct strategy for synthesizing sulfonyl fluorides. rsc.org Photoredox catalysis, in particular, has enabled the development of mild and scalable methods. rsc.orgacs.org
Visible-light-mediated approaches can facilitate the fluorosulfonylation of various substrates. For example, thianthrenium salts can be converted to sulfonyl fluorides using DABSO as the SO₂ source and KHF₂ as the fluoride source under photoredox conditions. tandfonline.com Alkyl bromides and alcohols can also serve as starting materials for the synthesis of alkyl sulfonyl fluorides via a photoredox-catalyzed halogen atom transfer (XAT), followed by SO₂ capture and fluorination. acs.orgorganic-chemistry.org Radical chloro-fluorosulfonylation of alkynes under photoredox conditions has also been developed to produce β-chloro alkenylsulfonyl fluorides, which are versatile synthetic hubs. nih.gov
| Substrate | Radical Precursor/Conditions | Key Features |
| Thianthrenium Salts | DABSO/KHF₂, visible light | Mild, operationally simple protocol. tandfonline.com |
| Alkyl Bromides/Alcohols | SO₂, Fluorinating agent, photoredox catalyst | Access to sp³-rich sulfonyl fluorides. acs.orgorganic-chemistry.org |
| Alkynes | FSO₂Cl, photoredox catalyst | Formation of versatile β-chloro alkenylsulfonyl fluorides. nih.gov |
Transition Metal-Catalyzed Syntheses of Sulfonyl Fluorides (e.g., Palladium, Bismuth, Nickel)
Transition metal catalysis has significantly expanded the toolbox for sulfonyl fluoride synthesis, offering high efficiency and functional group tolerance.
Palladium: Palladium catalysts are widely used for the synthesis of aryl and heteroaryl sulfonyl fluorides from aryl halides. rsc.orgscispace.comrsc.org As mentioned earlier, the palladium-catalyzed reaction of aryl bromides with DABSO and NFSI is a prominent example. rsc.orgscispace.com Palladium catalysis also enables the conversion of aryl iodides and aryl thianthrenium salts into the corresponding sulfonyl fluorides. rsc.orgorganic-chemistry.org Furthermore, visible light can be used in conjunction with palladium catalysis to synthesize acyl fluorides, which can be further functionalized. acs.org
Bismuth: Bismuth catalysis has emerged as a sustainable alternative for the synthesis of aryl sulfonyl fluorides. nih.govorganic-chemistry.orgacs.orgthieme-connect.comacs.org A bismuth(III)-catalyzed redox-neutral method allows for the conversion of aryl boronic acids to sulfonyl fluorides in the presence of SO₂ and an oxidant like Selectfluor. nih.govorganic-chemistry.orgacs.orgthieme-connect.com This methodology exhibits a broad substrate scope and high functional group tolerance, proceeding through the insertion of SO₂ into a Bi-C bond. nih.govorganic-chemistry.orgacs.org
Nickel: Nickel catalysis provides an efficient and cost-effective alternative to palladium for certain transformations. acs.orgcalstate.eduacs.org Nickel(II) catalysts can be used for the direct fluorosulfonylation of vinyl and benzyl bromides using sodium dithionite (B78146) (Na₂S₂O₄) as an SO₂ surrogate and NFSI as the fluorine source. acs.org This method proceeds under mild conditions and with good functional group compatibility. acs.org Nickel(0) complexes have also been shown to activate sulfonyl fluorides, suggesting potential for new catalytic reactions. calstate.edu
| Metal Catalyst | Starting Material | Key Features |
| Palladium | Aryl Halides, Aryl Thianthrenium Salts | High efficiency, broad functional group tolerance. rsc.orgscispace.comrsc.orgorganic-chemistry.orgacs.org |
| Bismuth | Aryl Boronic Acids | Redox-neutral, sustainable, wide substrate scope. nih.govorganic-chemistry.orgacs.orgthieme-connect.comacs.org |
| Nickel | Vinyl/Benzyl Bromides, Aryl Fluorosulfonates | Cost-effective, mild conditions. acs.orgcalstate.eduacs.org |
Stereoselective Synthesis of Chiral 4-Hydroxypiperidine Derivatives and their Fluorosulfurylation
The synthesis of enantiomerically pure 4-hydroxypiperidine derivatives is of significant interest due to their prevalence in pharmaceutical compounds. nih.gov Various stereoselective methods have been developed to access these chiral building blocks.
One prominent approach is the asymmetric reduction of 4-piperidone (B1582916) precursors. Enzymatic reductions using carbonyl reductases have demonstrated excellent catalytic activity and stereoselectivity, providing access to different stereoisomers of 3-substituted-4-hydroxypiperidines with high enantiomeric excess. nih.gov Chemical methods, such as rhodium-catalyzed asymmetric transfer hydrogenation of maleimide (B117702) derivatives, can also be employed to produce chiral succinimide (B58015) precursors that can be further transformed into chiral hydroxypiperidines. nih.gov
Once the chiral 4-hydroxypiperidine core is obtained, the final step is the introduction of the sulfonyl fluoride moiety, a process known as fluorosulfurylation. This is typically achieved by reacting the secondary amine of the piperidine ring with a suitable fluorosulfurylating agent. A common method involves the reaction with sulfuryl fluoride (SO₂F₂) in the presence of a base. This reaction is often efficient and provides the desired N-sulfonylated product.
Given the stability of the 4-hydroxy group, the fluorosulfurylation can generally be performed on the unprotected alcohol. The reaction of the chiral 4-hydroxypiperidine with SO₂F₂ would lead to the formation of the target molecule, this compound, while retaining the stereochemistry at the C4 position. The choice of base and reaction conditions can be optimized to ensure high yields and prevent any side reactions.
Properties
CAS No. |
2694729-63-8 |
|---|---|
Molecular Formula |
C5H10FNO3S |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Hydroxypiperidine 1 Sulfonyl Fluoride
Fundamental Principles of Sulfonyl Fluoride (B91410) Reactivity: Sulfur(VI) Fluoride Exchange (SuFEx)
Sulfur(VI) Fluoride Exchange (SuFEx) represents a class of click chemistry reactions characterized by the exchange of a fluoride atom attached to a hexavalent sulfur center with a nucleophile. chem-station.com Sulfonyl fluorides like 4-hydroxypiperidine-1-sulfonyl fluoride are key players in SuFEx chemistry. The S-F bond is notably strong and stable under many physiological conditions, yet it can be activated to react with specific nucleophiles. chem-station.comnih.gov This controlled reactivity is central to its utility as a covalent modifier in biological systems. The SuFEx process is recognized for its high efficiency, selectivity, and modularity. bldpharm.com
The stability of the sulfur(VI)-fluoride bond is significant, with a bond energy of approximately 80-90 kcal/mol, which is considerably higher than that of a sulfur(VI)-chloride bond (around 46 kcal/mol). chem-station.com This inherent stability prevents indiscriminate reactions, yet the bond can be activated for exchange reactions, often facilitated by proton or silicon reagents in synthetic contexts, or by the specific microenvironment within a protein's binding site. chem-station.comnih.gov
The reaction of a sulfonyl fluoride with a nucleophile proceeds through a nucleophilic substitution at the electron-deficient sulfur atom. Two primary mechanisms are considered for this process:
Direct Substitution (SN2-like): In this pathway, the nucleophile directly attacks the sulfur center, leading to the displacement of the fluoride ion in a single concerted step.
Addition-Elimination: This mechanism involves a two-step process. First, the nucleophile attacks the sulfur atom, breaking the S=O pi bond and forming a transient, trigonal bipyramidal intermediate. nih.gov In this intermediate, the sulfur atom is hypervalent. Subsequently, the fluoride ion is eliminated, and the S=O double bond is reformed.
In the context of biological nucleophiles, such as the side chains of amino acids, the reaction is often facilitated by the specific architecture of an enzyme's active site. This environment can position the nucleophile optimally for attack and stabilize the transition state, thereby accelerating the reaction. nih.gov The reaction is typically chemoselective, with the sulfonyl fluoride reacting exclusively at the sulfur center, unlike sulfonyl chlorides which can sometimes lead to side products. sigmaaldrich.com
While fluoride is generally considered a poor leaving group in standard SN2 reactions in aliphatic systems due to the strength of the carbon-fluorine bond, its behavior in nucleophilic substitution at a sulfonyl center is different. doubtnut.commasterorganicchemistry.com Several factors contribute to fluoride's effectiveness as a leaving group in SuFEx reactions:
High Electronegativity: The extreme electronegativity of the fluorine atom polarizes the S-F bond, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack. stackexchange.com
Rate-Determining Step: In many nucleophilic aromatic substitutions and related reactions at unsaturated centers, the initial attack of the nucleophile is the slow, rate-determining step, not the cleavage of the bond to the leaving group. masterorganicchemistry.comstackexchange.com The high electronegativity of fluorine accelerates this initial attack by withdrawing electron density from the reaction center. masterorganicchemistry.comstackexchange.com
Stabilization of the Leaving Group: In aqueous or protic environments, the departing fluoride ion can be effectively stabilized through hydrogen bonding. sigmaaldrich.com It can also form the stable bifluoride ion ([F-H-F]⁻) by capturing a proton, which helps to prevent the reverse reaction. bldpharm.comnih.gov The S-F bond cleavage is exclusively heterolytic, contributing to the stability and predictability of the reaction. sigmaaldrich.com
This unique combination of a strong, stable S-F bond that can be selectively activated, coupled with the favorable kinetics of nucleophilic attack, makes sulfonyl fluorides like this compound effective and controllable covalent modifiers.
Kinetics and Thermodynamics of Covalent Adduct Formation with Biological Nucleophiles
Sulfonyl fluorides are capable of reacting with a variety of nucleophilic amino acid residues within proteins, including serine, threonine, lysine (B10760008), and tyrosine. enamine.netnih.gov The formation of a covalent bond between the sulfonyl fluoride and the amino acid side chain is typically thermodynamically favorable, resulting in a stable adduct. nih.gov The kinetics of this adduct formation, however, can vary significantly depending on the specific nucleophile, its pKa, its accessibility within the protein structure, and the electronic properties of the sulfonyl fluoride itself. nih.govnih.gov
| Sulfonyl Fluoride Probe | Reactant | Apparent Second-Order Rate Constant (kapp, M-1s-1) | Half-life (t1/2) at 100 µM (min) |
|---|---|---|---|
| Benzenesulfonyl Fluoride | N-Ac-Tyrosine | 0.018 | ~642 |
| Benzenesulfonyl Fluoride | Nα-Ac-Lysine | 0.009 | ~1284 |
| 4-Cyanobenzenesulfonyl Fluoride | N-Ac-Tyrosine | 0.15 | ~77 |
| 4-Cyanobenzenesulfonyl Fluoride | Nα-Ac-Lysine | 0.08 | ~144 |
| 4-Methoxybenzenesulfonyl Fluoride | N-Ac-Tyrosine | 0.005 | ~2310 |
| 4-Methoxybenzenesulfonyl Fluoride | Nα-Ac-Lysine | 0.002 | ~5775 |
The reaction of sulfonyl fluorides with the hydroxyl groups of serine and threonine residues is a well-established principle, forming a stable sulfonate ester linkage. This reactivity is famously exploited in a class of serine protease inhibitors, such as phenylmethylsulfonyl fluoride (PMSF) and (4-(2-aminoethyl)benzenesulfonyl fluoride) (AEBSF). nih.gov These reagents are widely used in biochemistry to prevent proteolytic degradation during protein isolation. nih.gov
The reaction occurs when the serine or threonine hydroxyl group, often activated by its specific location within an enzyme's active site (e.g., a catalytic triad), acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride. This results in the irreversible sulfonylation of the hydroxyl group, thereby inactivating the enzyme. While the intrinsic reactivity of a hydroxyl group is lower than that of an amine, the pKa of a specific serine or threonine residue can be significantly lowered in the protein microenvironment, enhancing its nucleophilicity and making it susceptible to modification by sulfonyl fluorides. nih.govnih.gov
The primary ε-amino group of a lysine residue is a potent nucleophile at physiological pH and readily reacts with sulfonyl fluorides. nih.gov The reaction of this compound with a lysine ε-amine results in the formation of a highly stable sulfonamide bond. nih.gov This covalent adduct is generally resistant to hydrolysis, leading to the irreversible modification of the protein target. nih.gov
Studies on various sulfonyl fluorides have shown that they effectively target lysine residues. enamine.netnih.gov The rate of this reaction can be significantly accelerated within a protein binding pocket where the lysine residue has a perturbed pKa, making it more nucleophilic. nih.gov For instance, certain aryl sulfonyl fluorides have been shown to react rapidly and chemoselectively with a specific lysine residue (Lys15) in the protein transthyretin, with reaction half-lives on the order of minutes. nih.gov The formation of the stable sulfonamide linkage kinetically stabilizes the protein. nih.gov
The phenolic hydroxyl group of tyrosine is another key target for sulfonyl fluorides. enamine.netnih.gov Although generally less nucleophilic than a lysine amine, a deprotonated tyrosine (a tyrosinate anion) is a potent nucleophile. The pKa of the tyrosine hydroxyl group can be lowered by its local environment within a protein, facilitating its reaction with an electrophilic sulfonyl fluoride. nih.gov
The reaction between the tyrosine hydroxyl and this compound would yield a stable sulfonate ester linkage. nih.gov Kinetic studies comparing the reactivity of various sulfonyl fluorides towards N-acetyltyrosine and Nα-acetyllysine have shown that the reaction with tyrosine is often faster than with lysine under the tested conditions. nih.gov This highlights the phenolic hydroxyl group as a privileged site for covalent modification by this class of compounds.
Reactivity with Histidine Imidazole (B134444) Nitrogens
The reactivity of sulfonyl fluorides, including this compound, extends to nitrogen nucleophiles within protein side chains, most notably the imidazole nitrogens of histidine residues. While the reactivity is generally less pronounced than with primary amines or thiols, it is context-dependent and influenced by the local microenvironment within a protein's three-dimensional structure. The reaction involves the nucleophilic attack of a nitrogen atom of the histidine imidazole ring on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a sulfonyl-imidazole adduct.
The stability of the resulting sulfonyl-histidine adduct can be variable. In some instances, these adducts have been observed to be labile. nih.gov For example, the reaction of 5'-p-fluorosulfonylbenzoyl adenosine (B11128) (FSBA) with Salmonella typhimurium 5-phosphoribosyl-α-1-pyrophosphate synthetase was inferred to target a histidine residue, and the resulting adduct was noted for its instability. nih.gov The modification of histidine residues has also been observed with other electrophiles, such as 4-hydroxynonenal (B163490) (HNE), where a Michael-type addition of the imidazole nitrogen occurs. nih.gov This highlights the nucleophilic character of the histidine side chain and its potential for reaction with electrophilic compounds like this compound.
The pH of the surrounding environment plays a crucial role in the reactivity of histidine. The pKa of the imidazole side chain is approximately 6.0, meaning that at physiological pH (around 7.4), a significant portion of histidine residues will be deprotonated and thus more nucleophilic. This pH-dependent nucleophilicity can be a key determinant in the selective targeting of specific histidine residues within a protein.
Cysteine Thiol Conjugation Mechanisms and Stability of Adducts
The thiol side chain of cysteine is a potent nucleophile and a common target for covalent modification by electrophilic reagents, including sulfonyl fluorides like this compound. The reaction mechanism involves the nucleophilic attack of the thiolate anion (Cys-S⁻) on the sulfur atom of the sulfonyl fluoride, leading to the formation of a stable thioether linkage and the displacement of the fluoride ion.
The rate of this conjugation is highly dependent on the pKa of the cysteine thiol (typically around 8.3) and the pH of the medium. At physiological pH, a fraction of cysteine residues will exist in the more reactive thiolate form. The local protein microenvironment can significantly influence the pKa of a specific cysteine residue, making it more or less susceptible to modification.
The stability of the resulting thioether adduct is generally high, contributing to the utility of sulfonyl fluorides in creating long-lasting covalent modifications of proteins. nih.gov However, the stability can be influenced by the specific structure of the sulfonyl fluoride and the targeted protein. While some sulfonyl fluoride-cysteine adducts are known to be unstable, others, such as those formed from 2-sulfonylpyrimidines, result in stable S-heteroarylated products. nih.govnih.gov In some contexts, such as with 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs), the sulfonyl fluoride group has been found to be stable towards thiols under specific conditions. nih.gov
The general mechanism for cysteine thiol conjugation is as follows:
Deprotonation: The cysteine thiol is deprotonated to form the more nucleophilic thiolate anion. This is often facilitated by the local microenvironment within the protein.
Nucleophilic Attack: The thiolate anion attacks the electrophilic sulfur atom of the sulfonyl fluoride.
Adduct Formation: A covalent thioether bond is formed, and the fluoride ion is released.
The specificity of this reaction for cysteine over other nucleophilic amino acids is a key advantage in many applications. nih.gov
Solvent Effects and Microenvironmental Impact on Reactivity and Selectivity
The reactivity and selectivity of this compound are profoundly influenced by the solvent and the immediate microenvironment in which the reaction takes place. These factors can alter the nucleophilicity of the target amino acid residues and the electrophilicity of the sulfonyl fluoride.
Solvent Effects: The choice of solvent can significantly impact reaction rates. For instance, in the reaction of related sulfonyl fluorides, the use of a mixed solvent system like a 1:1 mixture of water and acetonitrile (B52724) has been shown to facilitate reactions that are sluggish in a single solvent. nih.gov The polarity, proticity, and hydrogen-bonding capacity of the solvent can all play a role in stabilizing or destabilizing transition states, thereby affecting the reaction kinetics.
Microenvironmental Impact: Within the context of a biological system, the microenvironment of a protein's active site or binding pocket is a critical determinant of reactivity. The specific arrangement of amino acid residues can create a unique chemical environment that can:
Enhance Nucleophilicity: The pKa of an amino acid side chain can be lowered by nearby basic residues, increasing its nucleophilicity at physiological pH.
Stabilize the Transition State: Hydrogen bonding or other non-covalent interactions within the protein can stabilize the transition state of the reaction, accelerating the rate of covalent modification.
Orient Reactants: The binding of the sulfonyl fluoride-containing molecule to the protein can orient the electrophilic warhead in close proximity to a specific nucleophilic residue, promoting a selective reaction.
This concept of the "live" protein system mediating bio-compatible SuFEx (Sulfur(VI) Fluoride Exchange) reactions highlights the importance of these unique environmental factors. nih.gov The balance of opposing electronic forces, such as electron-donating and electron-withdrawing groups within the sulfonyl fluoride molecule, can also be fine-tuned to modulate reactivity towards incoming nucleophiles. nih.gov
Stability and Decomposition Pathways in Aqueous and Biological Media
The utility of this compound as a chemical probe or therapeutic agent is intrinsically linked to its stability in aqueous and biological environments. While sulfonyl fluorides are generally more stable to hydrolysis than their sulfonyl chloride counterparts, they are not completely inert. nih.gov
Aqueous Stability: In aqueous buffers, especially at physiological pH, sulfonyl fluorides can undergo hydrolysis. The rate of hydrolysis is dependent on the specific chemical structure of the sulfonyl fluoride and the pH of the solution. Some sulfonyl fluorides exhibit limited stability in buffer, which can be a drawback for their use as pharmacological tools. nih.gov The stability of various sulfonyl fluorides can be assessed by monitoring the percentage of the intact compound over time at different temperatures.
Decomposition Pathways: The primary decomposition pathway for sulfonyl fluorides in aqueous media is hydrolysis, where a water molecule acts as a nucleophile, attacking the sulfur atom and leading to the formation of a sulfonic acid and hydrofluoric acid.
In biological media, such as plasma or cell lysates, other decomposition pathways may become relevant. These can include enzymatic degradation or reaction with off-target nucleophiles. The stability of a sulfonyl fluoride in a biological context is a crucial parameter, as premature degradation can prevent it from reaching its intended target. The presence of a hydroxyl group in this compound could potentially influence its stability and degradation profile, for example, through intramolecular reactions or by affecting its solubility and interactions with biological molecules.
The table below summarizes the stability of a selection of sulfonyl fluoride-containing compounds in buffer, illustrating the variability in stability within this class of molecules.
| Compound | % Remaining (5h, RT) | % Remaining (5h, 37°C) |
| Compound 2 | 80 | 60 |
| Compound 3 | 70 | 50 |
| Compound 4 | 50 | 30 |
| Compound 5 | 60 | 40 |
| Compound 6 | 40 | 20 |
| Compound 8 | 90 | 80 |
| Compound 10 | >95 | >95 |
| Data adapted from a study on the stability of sulfonyl fluorides in buffer. nih.gov Note: These are not this compound but are illustrative of the stability of the sulfonyl fluoride functional group. |
Advanced Applications of 4 Hydroxypiperidine 1 Sulfonyl Fluoride in Chemical Biology and Proteomics
Design and Development of Covalent Chemical Probes
Covalent chemical probes are indispensable tools for understanding protein function directly within complex biological systems. The strategic inclusion of a reactive "warhead," such as the sulfonyl fluoride (B91410) moiety, allows for the permanent labeling of target proteins. This enables researchers to overcome the limitations of transient, non-covalent interactions and provides a durable signal for detection and analysis. The 4-hydroxypiperidine (B117109) scaffold can serve as a versatile building block in the design of these probes, offering a point for further chemical modification and attachment of reporter tags or other functional groups.
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that employs covalent probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govwikipedia.orgrsc.org Probes based on the sulfonyl fluoride electrophile have proven particularly effective in this regard. nih.gov Unlike more common warheads that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acids, including serine, tyrosine, and lysine (B10760008), significantly expanding the scope of proteins that can be profiled. nih.gov
The general design of an ABPP probe includes a reactive group (the warhead), a recognition element to direct the probe to a specific protein or family, and a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment. wikipedia.org Sulfonyl fluoride-based probes have been successfully used to profile various enzyme classes, including serine hydrolases and kinases. nih.govnih.gov For instance, fatty acyl sulfonyl fluoride probes have been developed for the activity-based profiling of fatty acid-associated proteins in living cells. nih.gov These probes covalently modify catalytically essential serine or tyrosine residues, allowing for the evaluation of their inhibitors. nih.gov
| Probe Type | Target Enzyme Class | Reactive Residue(s) | Application |
| Fatty Acyl Sulfonyl Fluoride | Serine Hydrolases | Serine, Tyrosine | Profiling fatty acid metabolism |
| Pyrimidine-based Sulfonyl Fluoride | Kinases | Lysine | Mapping kinome activity |
| Phenyl-based Sulfonyl Fluoride | Glutathione Transferases | Tyrosine | Functional studies in crude proteomes |
This table summarizes the application of different sulfonyl fluoride-based probes in Activity-Based Protein Profiling (ABPP).
The development of targeted covalent ligands has emerged as a promising strategy for modulating the activity of specific proteins with high potency and prolonged duration of action. researchgate.net The sulfonyl fluoride moiety is an attractive warhead for this purpose due to its unique reactivity profile. nih.gov The design of such ligands often begins with a known non-covalent binder to the protein of interest. A sulfonyl fluoride group is then strategically incorporated into the ligand's structure to form a covalent bond with a nearby nucleophilic residue in the target's binding pocket. researchgate.net
This approach has been successfully applied to a range of protein targets, including those previously considered "undruggable." researchgate.net For example, sulfonyl fluoride-containing ligands have been developed to target cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.govrsc.org These probes covalently engage a histidine residue in the sensor loop of CRBN, enabling the development of novel modulators. nih.govrsc.org Structure-based design is often employed to ensure that the sulfonyl fluoride is optimally positioned to react with the intended amino acid. researchgate.net
| Target Protein | Covalent Ligand Scaffold | Targeted Residue | Therapeutic Area |
| Cereblon (CRBN) | Isoindoline | Histidine | Oncology, Immunology |
| X-linked Inhibitor of Apoptosis Protein (XIAP) | Benzamide | Lysine | Oncology |
| Epidermal Growth Factor Receptor (EGFR) | Quinazoline | Cysteine | Oncology |
This table provides examples of targeted covalent ligands designed with sulfonyl fluoride or related warheads for specific protein modulation.
Proteome-Wide Covalent Labeling Strategies
The ability of sulfonyl fluorides to react with multiple nucleophilic amino acids makes them valuable tools for proteome-wide covalent labeling. researchgate.net These strategies aim to map the "ligandable" proteome, identifying proteins that can be covalently modified by small molecules. This information is crucial for the discovery of new drug targets and for understanding the off-target effects of covalent drugs.
Mass spectrometry is the primary analytical technique used to identify the proteins and specific sites of modification in proteome-wide labeling experiments. uni.lu In a typical workflow, a complex protein mixture (e.g., a cell lysate) is treated with a sulfonyl fluoride probe that also contains a reporter tag, such as an alkyne or azide (B81097) for click chemistry. After labeling, the reporter tag is used to attach a biotin (B1667282) handle, allowing for the enrichment of probe-labeled proteins and peptides.
The enriched samples are then digested into smaller peptides, and the sites of covalent modification are identified using tandem mass spectrometry (MS/MS). Quantitative proteomic techniques, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tagging), can be integrated into this workflow to compare the extent of labeling under different conditions, for example, in the presence and absence of a competitive inhibitor. This allows for the assessment of a compound's selectivity across the entire proteome.
Identifying the precise amino acid residue that a covalent probe modifies is critical for understanding its mechanism of action and for validating its target. uni.lu Site-specific modification can reveal functionally important residues within a protein's active site or in allosteric pockets. uni.lu For instance, the labeling of a specific tyrosine residue in the active site of an enzyme by a sulfonyl fluoride probe can provide strong evidence that this residue is involved in catalysis.
Advanced mass spectrometry techniques and sophisticated data analysis software are required to pinpoint the exact site of modification. Once identified, the functional importance of the labeled residue can be further investigated through site-directed mutagenesis, where the reactive amino acid is replaced with a non-reactive one. If the mutation abolishes the protein's activity and its labeling by the probe, it confirms the functional significance of that site.
| Protein | Modifying Reagent | Modified Residue | Functional Consequence |
| Fibroblast Growth Factor 2 (FGF2) | Site-specific PEGylation | Cysteine | Decreased receptor binding |
| Palmitoyl-protein thioesterase-1 (PPT1) | Hexadecylsulfonyl fluoride | Serine | Enzyme inactivation |
| Bovine Mitochondrial F1-ATPase | 5'-p-fluorosulfonylbenzoyladenosine (FSBA) | Tyrosine/Histidine | pH-dependent inhibition |
This table illustrates examples of site-specific protein modifications and their impact on protein function.
Utilization for Enzyme Active Site Characterization and Mechanistic Studies
The reactivity of sulfonyl fluoride probes can be harnessed to gain detailed insights into the structure and function of enzyme active sites. nih.gov By serving as "activity-based" labels, these probes can map the catalytic residues and provide information about the conformational state of an enzyme.
The covalent nature of the interaction between a sulfonyl fluoride probe and its target enzyme allows for the stabilization of the enzyme-inhibitor complex, facilitating its structural characterization by techniques such as X-ray crystallography. The resulting crystal structures can reveal the precise interactions between the probe and the active site residues, providing a detailed map of the binding pocket. This information is invaluable for understanding the enzyme's catalytic mechanism and for the rational design of more potent and selective inhibitors.
For example, the insensitivity of palmitoyl-protein thioesterase-1 (PPT1) to the common serine-modifying reagent phenylmethylsulfonyl fluoride (PMSF) was explained by crystallizing the enzyme after inactivation with a substrate analog, hexadecylsulfonyl fluoride. The structure revealed a narrow hydrophobic channel that could accommodate the long alkyl chain of the active inhibitor but not the bulky aromatic ring of PMSF.
Integration into Bioorthogonal Chemistry for Advanced Biological Research Tools
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. A key player in this field is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, which has been recognized as a next-generation "click chemistry" transformation. sigmaaldrich.comchemrxiv.orgresearchgate.net The sulfonyl fluoride moiety is central to SuFEx, acting as a versatile electrophile that, unlike many traditional warheads targeting only cysteine, can covalently bond with a range of nucleophilic amino acid residues. jenabioscience.commdpi.com
The 4-hydroxypiperidine-1-sulfonyl fluoride compound is an exemplary scaffold for creating bioorthogonal probes. The sulfonyl fluoride group serves as the "warhead," possessing a balanced reactivity that allows it to remain stable in aqueous biological environments yet reactive enough to form covalent bonds with specific protein residues. sigmaaldrich.comjenabioscience.com This context-dependent reactivity enables the labeling of functionally important amino acids within protein binding sites. nih.gov The 4-hydroxypiperidine portion of the molecule provides a stable, three-dimensional scaffold that can influence solubility and be further modified, for instance, at the hydroxyl group, to attach reporter tags, affinity handles, or other molecular components.
The power of sulfonyl fluoride probes lies in their ability to target a diverse set of amino acids, thereby expanding the scope of proteins that can be studied. mdpi.comresearchgate.net This capability is crucial for mapping functional sites in proteins and identifying novel therapeutic targets. nih.govcapes.gov.br
Table 1: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes
This table details the nucleophilic amino acid residues known to be targeted by the sulfonyl fluoride electrophile in bioorthogonal labeling experiments.
| Target Amino Acid | Type of Nucleophile |
| Tyrosine | Phenolic Hydroxyl Group |
| Serine | Aliphatic Hydroxyl Group |
| Threonine | Aliphatic Hydroxyl Group |
| Lysine | Epsilon-Amino Group |
| Histidine | Imidazole (B134444) Ring |
| Cysteine | Thiol Group |
Data sourced from multiple chemical proteomics studies. jenabioscience.commdpi.com
Development of Multivalent Electrophilic Probes for Enhanced Affinity Labeling
Affinity labeling is a technique used to identify and characterize the binding sites of macromolecules. Multivalent probes, which present multiple copies of a ligand and a reactive group, can significantly enhance binding affinity (avidity) and labeling efficiency. Arylsulfonyl fluorides have been identified as highly effective protein-reactive groups for creating such probes. nih.govresearchgate.net
The structure of this compound is well-suited for the construction of multivalent electrophilic probes. The hydroxyl group acts as a convenient chemical handle for attachment to a larger scaffold, such as a nanoparticle or a dendrimer, which can be co-functionalized with a specific ligand. nih.govnih.gov This design allows the probe to first bind to a target protein via the ligand and then, due to the high local concentration, the sulfonyl fluoride "warhead" can efficiently and selectively form a covalent bond with a nearby nucleophilic residue. nih.gov
Studies have shown that multivalent probes using arylsulfonyl fluorides can achieve selective labeling at nanomolar concentrations, even in complex biological mixtures like cell lysates. nih.govresearchgate.net This approach is more effective than traditional photoaffinity labeling and can capture multiple amino acid residues around the protein's binding site, providing rich structural information. nih.gov
Table 2: Components of a Hypothetical Multivalent Probe Using this compound
This table outlines the conceptual design of a multivalent probe built from the this compound scaffold.
| Component | Function | Example Material/Moiety |
| Scaffold | Provides the multivalent presentation | Gold Nanoparticle, Polymer, Dendrimer |
| Ligand | Binds to the target protein to ensure specificity | Carbohydrate, Peptide, Small Molecule Inhibitor |
| Linker | Connects the electrophile and ligand to the scaffold | Polyethylene Glycol (PEG) chain |
| Electrophile | Forms a covalent bond with the target protein | 4-oxy-piperidine-1-sulfonyl fluoride |
Application in Cross-Linking Mass Spectrometry (CXMS) for Protein Interaction Mapping
Cross-linking mass spectrometry (CXMS) is a powerful technique for studying protein structures and mapping protein-protein interaction networks by identifying spatially proximal amino acid residues. nih.govnih.gov The development of novel cross-linking reagents is critical to expanding the capabilities of this method.
A groundbreaking "plant-and-cast" strategy utilizes a heterobifunctional cross-linker containing a sulfonyl fluoride. nih.gov This cross-linker has two different reactive ends: a highly reactive group like a succinimide (B58015) ester and the less reactive sulfonyl fluoride. The succinimide ester first reacts rapidly with a highly accessible lysine residue, "planting" the cross-linker onto the protein. Subsequently, the pendant sulfonyl fluoride group is "cast" across the protein surface, where it can react with a wider range of less nucleophilic residues in its proximity, including tyrosine, histidine, serine, threonine, and other lysines. nih.gov
This proximity-enhanced SuFEx reaction provides diverse and robust distance restraints that are invaluable for the computational modeling of protein structures and complexes. nih.gov Unlike traditional cross-linkers that primarily target lysines and can generate non-specific links due to protein dynamics, the geometric specificity of the plant-and-cast method offers more reliable structural information. nih.gov The ability of the sulfonyl fluoride moiety to target multiple amino acid types significantly increases the number and variety of cross-links that can be identified, enhancing the resolution of protein interaction maps. nih.gov
Table 3: Cross-Links Enabled by Sulfonyl Fluoride-Based Heterobifunctional Reagents in CXMS
This table summarizes the types of amino acid pairs that can be linked using the "plant-and-cast" CXMS strategy.
| "Planted" Residue (via Succinimide Ester) | "Cast" Residue (via Sulfonyl Fluoride) |
| Lysine | Lysine |
| Lysine | Tyrosine |
| Lysine | Histidine |
| Lysine | Serine |
| Lysine | Threonine |
Data derived from studies on proteins with known structures. nih.gov
Spectroscopic and Advanced Analytical Methodologies for Characterization of 4 Hydroxypiperidine 1 Sulfonyl Fluoride and Its Covalent Adducts
High-Resolution Mass Spectrometry for Adduct Identification and Proteomic Mapping
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of molecules, enabling the confident identification of 4-hydroxypiperidine-1-sulfonyl fluoride (B91410) and its covalent adducts. The high accuracy of HRMS allows for the determination of elemental compositions, which is crucial for distinguishing between different potential modifications on a protein. nih.gov In the context of proteomics, HRMS is used to map the specific sites of modification on a protein by analyzing the mass shift of peptides after enzymatic digestion. This "bottom-up" proteomic approach can pinpoint the exact amino acid residue that has been targeted by the sulfonyl fluoride moiety.
Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to generate ions for mass analysis. rsc.org The resulting mass spectra provide a detailed fingerprint of the modified protein or peptide, allowing for the comprehensive characterization of the covalent adduct. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the modified peptides, providing sequence information and further confirming the site of modification.
Table 1: Representative HRMS Data for Sulfonyl Fluoride Analogs
| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Ionization Method |
| 4-Methylbenzenesulfonyl fluoride | C7H11FNO2S | 192.0489 | 192.0485 | CI |
| Benzo[d] rsc.orgnih.govdioxole-5-sulfonyl fluoride | C7H5FO4S | Not specified | Not specified | Not specified |
| Thiophene-2-sulfonyl fluoride | C4H3FO2S2 | 224.0210 | 224.0215 | CI |
This table presents data for analogous sulfonyl fluoride compounds to illustrate the application and precision of HRMS. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Covalent Products (e.g., 19F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed atomic-level structure of molecules in solution. For compounds containing fluorine, ¹⁹F NMR is particularly informative. nih.gov The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR detection. The chemical shift of the fluorine atom in ¹⁹F NMR is highly sensitive to its local electronic environment, providing valuable information about the formation of a covalent bond. nih.gov
When 4-hydroxypiperidine-1-sulfonyl fluoride forms a covalent adduct with a protein, the ¹⁹F chemical shift of the sulfonyl fluoride moiety will change significantly. This change can be used to monitor the progress of the reaction and to characterize the final product. nih.gov Furthermore, the coupling constants between the fluorine nucleus and neighboring protons (¹H-¹⁹F coupling) can provide through-bond connectivity information, aiding in the structural assignment of the adduct. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC), can be employed to unambiguously establish the structure of the covalent product.
Table 2: Representative ¹⁹F NMR Chemical Shifts for Sulfonyl Fluoride Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 4-methyl-benzenesulfonyl fluoride | CDCl₃ | 66.2 |
| 4-propyl-benzenesulfonyl fluoride | CDCl₃ | 66.3 |
| Benzo[d] rsc.orgnih.govdioxole-5-sulfonyl fluoride | CDCl₃ | 66.9 |
| 3-chloro-4-fluorobenzenesulfonyl fluoride | CDCl₃ | 66.3, -111.9 |
This table showcases typical ¹⁹F NMR chemical shift ranges for various sulfonyl fluoride compounds, highlighting the sensitivity of the technique to the molecular structure. rsc.orgrsc.org Note: Chemical shifts are referenced to CFCl₃. colorado.edu
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of Protein-Ligand Conjugates
To visualize the three-dimensional structure of the covalent adduct between this compound and its target protein at atomic resolution, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques. nih.govnih.gov
X-ray crystallography requires the formation of a well-ordered crystal of the protein-ligand conjugate. Once a crystal is obtained, it is exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map of the molecule. This map allows for the precise determination of the atomic coordinates of both the protein and the covalently bound ligand, revealing the specific interactions and the conformational changes that may occur upon binding. nih.gov
Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, particularly for large and flexible protein complexes that are difficult to crystallize. nih.gov In cryo-EM, a solution of the protein-ligand conjugate is rapidly frozen in a thin layer of vitreous ice and then imaged using an electron microscope. Sophisticated image processing algorithms are then used to reconstruct a 3D model of the complex. nih.gov Both techniques provide invaluable structural information that can guide the design of more potent and selective inhibitors.
Advanced Chromatographic Separations (e.g., HPLC-MS) for Reactivity and Stability Profiling
Advanced chromatographic techniques, particularly high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), are essential for assessing the reactivity and stability of this compound. HPLC separates the components of a mixture based on their physicochemical properties, such as polarity and size, while the mass spectrometer provides mass information for each separated component.
This combination allows for the real-time monitoring of the reaction between the sulfonyl fluoride and its target protein. By analyzing samples at different time points, the rate of adduct formation can be determined. Furthermore, HPLC-MS can be used to assess the stability of the covalent adduct under various conditions, such as different pH values or in the presence of other biological nucleophiles. This information is critical for understanding the compound's pharmacokinetic and pharmacodynamic properties. The use of flash column chromatography is also a common method for purification of sulfonyl fluoride compounds. rsc.orgrsc.org
Real-Time Spectroscopic Monitoring of Reaction Kinetics (e.g., UV-Vis, Fluorescence)
Real-time spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, can be employed to monitor the kinetics of the reaction between this compound and a target protein. These methods rely on changes in the spectroscopic properties of the system upon covalent bond formation.
For instance, if the target protein or the sulfonyl fluoride itself possesses a chromophore or fluorophore near the reaction site, the formation of the covalent adduct can lead to a change in the absorption or emission spectrum. By monitoring this change over time, the reaction rate constants can be determined. While these techniques may not provide the detailed structural information of NMR or X-ray crystallography, they offer a convenient and continuous way to study the kinetics of the covalent modification process.
Computational and Theoretical Studies of 4 Hydroxypiperidine 1 Sulfonyl Fluoride Reactivity and Interactions
Quantum Chemical Calculations of Electronic Structure and Electrophilicity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 4-hydroxypiperidine-1-sulfonyl fluoride (B91410). These calculations can elucidate the distribution of electrons within the molecule and pinpoint the regions most susceptible to chemical reactions. The strong electrophilicity of the sulfur center in sulfonyl fluorides is a key area of investigation.
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of molecules like 4-hydroxypiperidine-1-sulfonyl fluoride. chemrxiv.org This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these orbitals are critical in determining how the molecule interacts with other chemical species.
For this compound, the LUMO is expected to be localized on the sulfonyl fluoride group, particularly on the sulfur atom. This localization makes the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 1: Illustrative Frontier Molecular Orbital Properties for Aliphatic Sulfonyl Fluorides
| Property | Typical Value Range | Significance for this compound |
| HOMO Energy | -8 to -10 eV | Influences the molecule's ability to donate electrons. |
| LUMO Energy | -1 to -3 eV | Indicates the molecule's electrophilicity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 6 to 8 eV | A larger gap suggests greater kinetic stability. |
Note: The values in this table are illustrative and based on general data for aliphatic sulfonyl fluorides. Specific calculations for this compound are required for precise values.
To understand the mechanism of how this compound reacts with biological nucleophiles, such as the side chains of amino acids like lysine (B10760008) or tyrosine, transition state modeling is employed. These calculations help to map out the energy landscape of the reaction, identifying the most likely pathways and the energy barriers that must be overcome.
Modeling the nucleophilic attack on the sulfur atom of the sulfonyl fluoride group allows for the determination of the transition state geometry and its associated energy. This information is invaluable for predicting the reaction rates and understanding the factors that influence the reactivity of the compound. For instance, the presence of the hydroxyl group on the piperidine (B6355638) ring may influence the stability of the transition state through intramolecular interactions.
Molecular Dynamics Simulations of Binding and Covalent Adduct Formation
Molecular dynamics (MD) simulations provide a dynamic view of how this compound interacts with its biological targets over time. These simulations can model the process of the molecule binding to a protein's active site and the subsequent formation of a covalent bond.
By simulating the movement of all atoms in the system, MD can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the binding of the molecule before the covalent reaction occurs. These simulations can also shed light on the conformational changes that may occur in both the ligand and the protein during the binding and reaction process.
Docking and Molecular Modeling for Predicting Target Engagement and Selectivity
Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule to a macromolecular target. For this compound, docking studies can be used to screen potential protein targets and to understand the structural basis for its binding affinity and selectivity.
These models can identify key residues in a protein's binding pocket that interact with the ligand. The scoring functions used in docking can provide an estimate of the binding affinity, helping to prioritize potential targets for further experimental validation. The 4-hydroxy group of the piperidine ring can play a significant role in forming specific hydrogen bonds within a binding site, contributing to target selectivity.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a class of compounds like sulfonyl fluorides, QSRR models can be developed to predict their reactivity based on various molecular descriptors.
While specific QSRR studies for this compound are not widely available, a hypothetical model could correlate descriptors such as electronic properties (e.g., partial charges on the sulfur atom), steric parameters, and lipophilicity with the experimentally determined reaction rates with a model nucleophile. Such models would be valuable for designing new sulfonyl fluoride derivatives with tailored reactivity.
In Silico Prediction of Off-Target Reactivity and Selectivity Profiles (from a chemical perspective)
A crucial aspect of developing any new chemical probe or drug candidate is to assess its potential for off-target effects. In silico methods can be used to predict the likely off-target reactivity of this compound.
By creating a "selectivity profile" through computational screening against a panel of known off-targets (e.g., various enzymes and receptors), it is possible to identify potential unintended interactions. These predictions are based on the chemical properties of the molecule and its complementarity to the binding sites of various proteins. This proactive approach helps in mitigating potential adverse effects early in the development process.
Derivatization and Structure Reactivity Relationship Srr Studies of 4 Hydroxypiperidine 1 Sulfonyl Fluoride Analogues
Systematic Modification of the Piperidine (B6355638) Ring: Substituent Effects on Reactivity and Selectivity
The piperidine ring of 4-hydroxypiperidine-1-sulfonyl fluoride (B91410) serves as a versatile scaffold for systematic modification to probe and modulate the reactivity and selectivity of the sulfonyl fluoride warhead. The introduction of various substituents at different positions on the piperidine ring can exert profound effects on the molecule's conformational preferences, steric hindrance, and electronic properties, which in turn influence its interaction with biological targets.
Research has shown that the nature and position of substituents on a ring system can significantly impact the reactivity of an attached functional group. For instance, electron-withdrawing groups can enhance the electrophilicity of the sulfonyl fluoride, potentially increasing its reactivity towards nucleophilic residues on a target protein. Conversely, bulky substituents near the sulfonyl fluoride group could introduce steric hindrance, thereby decreasing its reactivity or altering its selectivity for specific amino acid residues.
A study on β-substituted ethenesulfonyl fluorides demonstrated that the nature of the β-substituent directly influences the electrophilicity of the sulfonyl fluoride group through electronic effects across the double bond nih.gov. This principle can be extended to the piperidine ring, where substituents can modulate the electron density at the nitrogen atom, which in turn affects the electronic character of the attached sulfonyl fluoride moiety. For example, the introduction of an electron-donating group on the piperidine ring would be expected to increase the electron density on the nitrogen, potentially leading to a decrease in the electrophilicity of the sulfonyl fluoride.
The synthesis of various substituted 4-hydroxypiperidine (B117109) derivatives has been explored, providing a platform for future SRR studies on the corresponding sulfonyl fluorides. researchgate.netnih.govresearchgate.net These synthetic efforts have laid the groundwork for a systematic investigation into how different substitution patterns on the piperidine ring can fine-tune the reactivity and selectivity of 4-hydroxypiperidine-1-sulfonyl fluoride analogues.
| Position of Substitution | Type of Substituent | Expected Effect on Reactivity | Rationale |
| C2/C6 | Small alkyl groups | Potential increase in lipophilicity | May enhance cell permeability |
| C2/C6 | Bulky groups | Decreased reactivity | Steric hindrance around the sulfonyl fluoride |
| C3/C5 | Electron-withdrawing groups | Increased reactivity | Inductive effect transmitted through the ring |
| C3/C5 | Electron-donating groups | Decreased reactivity | Inductive effect transmitted through the ring |
| C4-hydroxyl | Esterification/Etherification | Altered solubility and ADME properties | Modification of a key polar group |
| C4-phenyl | Substituted phenyl rings | Modulated binding affinity and selectivity | Introduction of additional interaction points |
Stereochemical Influences on Reactivity and Biological Interactions
Stereochemistry plays a paramount role in the biological activity of chiral molecules, as biomolecules such as proteins and enzymes are themselves chiral. The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and orientation within a target's active site, ultimately influencing its efficacy and selectivity. For this compound analogues, which can possess multiple stereocenters, the stereochemical configuration is a critical determinant of their biological interactions.
The synthesis of chiral 3-substituted-4-hydroxypiperidines has been a subject of interest, highlighting the importance of controlling stereochemistry in this class of compounds researchgate.net. The relative and absolute configuration of substituents on the piperidine ring can lead to diastereomers and enantiomers with distinct biological profiles. For example, the different spatial positioning of a substituent in a cis or trans configuration relative to the 4-hydroxyl group can significantly alter the molecule's shape and its ability to fit into a specific binding pocket.
A study on the stereoselective synthesis of 4,4-disubstituted cyclohexanepropanoic acids, which share a similar six-membered ring scaffold, underscores the importance of controlling the cis/trans arrangement of substituents to achieve the desired biological activity google.com. Similarly, for this compound analogues, the stereochemical relationship between the 4-hydroxyl group and other substituents will be crucial for their interaction with target proteins. The hydroxyl group itself can act as a key hydrogen bond donor or acceptor, and its orientation will influence these potential interactions.
Furthermore, the introduction of chirality can affect the reactivity of the sulfonyl fluoride warhead. The stereochemical environment around the electrophilic sulfur atom can influence the trajectory of an incoming nucleophilic attack from an amino acid residue, potentially leading to stereoselective covalent modification of the target protein.
| Stereochemical Feature | Potential Impact on Reactivity and Biological Interactions |
| Cis/Trans Isomerism | Alters the overall shape and conformation of the piperidine ring, affecting binding pocket complementarity. |
| Enantiomers | Can exhibit different binding affinities and potencies due to stereospecific interactions with chiral biological targets. One enantiomer may be significantly more active than the other. |
| Diastereomers | Possess different physical and biological properties, including solubility, metabolic stability, and target affinity. |
| Conformational Restriction | Introduction of bulky groups or ring constraints can lock the molecule into a specific conformation, potentially enhancing binding to a target by reducing the entropic penalty of binding. |
Tuning Electrophilicity via Electronic Modulation of the Sulfonyl Fluoride Group
The reactivity of the sulfonyl fluoride group is a key determinant of its effectiveness as a covalent modifier of biological targets. This reactivity is directly related to the electrophilicity of the sulfur atom, which can be finely tuned through electronic modulation. The introduction of electron-withdrawing or electron-donating substituents on the scaffold to which the sulfonyl fluoride is attached can significantly alter the electron density at the sulfur atom, thereby modulating its susceptibility to nucleophilic attack.
Studies on substituted phenylacetates and other carbonyl compounds have shown that electron-withdrawing substituents can decrease the electron density at the electrophilic center, which is often counterintuitively associated with a decrease in electrophilicity but an increase in reactivity due to ground-state destabilization researchgate.net. In the context of sulfonyl fluorides, electron-withdrawing groups are generally expected to increase the electrophilicity of the sulfur atom, making the sulfonyl fluoride a more potent electrophile. Conversely, electron-donating groups would be expected to decrease its electrophilicity and reactivity.
This principle has been demonstrated in the study of Mn and Re bipyridine complexes, where electron-withdrawing substituents on the bipyridine ligand shifted the reduction potentials and influenced the catalytic activity, highlighting the strong influence of substituent electronic properties on the reactivity of the metal center frontiersin.org. A similar trend is observed with sulfonyl fluorides. For example, in a series of β-substituted ethenesulfonyl fluorides, the nature of the β-substituent was shown to directly influence the electrophilicity of the sulfonyl fluoride warhead nih.gov.
In the case of this compound, modifications that alter the electron density on the piperidine nitrogen would have a direct impact on the sulfonyl fluoride group. For instance, replacing the piperidine ring with a more electron-withdrawing heterocycle could increase the reactivity of the sulfonyl fluoride. Similarly, introducing fluorine atoms into the piperidine ring could modulate the basicity of the nitrogen and, consequently, the electrophilicity of the sulfonyl group, as seen in studies of fluorinated N-alkyl-substituted piperidine-2-carboxamides nih.gov.
| Modification Strategy | Expected Effect on Sulfonyl Fluoride Electrophilicity |
| Introduction of electron-withdrawing groups on the piperidine ring | Increase |
| Introduction of electron-donating groups on the piperidine ring | Decrease |
| Replacement of the piperidine nitrogen with a less basic atom | Increase |
| Introduction of fluorine atoms on the piperidine ring | Increase (due to inductive effects) |
Combinatorial Chemistry Approaches for Library Generation and Screening
Combinatorial chemistry has become an indispensable tool in drug discovery and chemical biology, enabling the rapid synthesis and screening of large libraries of compounds to identify new leads and probes. nih.govimperial.ac.uk This high-throughput approach is particularly well-suited for the exploration of the chemical space around a privileged scaffold like this compound.
The generation of combinatorial libraries of sulfonyl fluorides allows for a systematic investigation of structure-activity relationships. By varying the substituents on the piperidine ring in a combinatorial fashion, a diverse set of analogues can be created. These libraries can then be screened against a panel of biological targets to identify compounds with desired activity and selectivity profiles.
Several strategies for generating combinatorial libraries have been developed, including split-and-pool synthesis on solid support, which can produce millions of unique compounds. nih.govamericanpeptidesociety.org For sulfonyl fluoride libraries, solution-phase parallel synthesis is also a viable approach, allowing for the creation of smaller, more focused libraries where the identity of each compound is known. nih.gov
High-throughput screening (HTS) methods are then employed to evaluate the biological activity of the library members. nih.gov These assays can be designed to measure various endpoints, such as enzyme inhibition, receptor binding, or cellular phenotypes. The screening of a library of sulfur-fluoride containing ligands has led to the discovery of novel covalent inhibitors for targets like human neutrophil elastase. nih.gov
The development of encoded library technologies (ELTs) represents a further advancement in combinatorial chemistry, allowing for the synthesis and screening of libraries of unprecedented size. nih.gov In this approach, each compound is tagged with a unique DNA barcode that encodes its chemical structure. This enables the screening of vast mixtures of compounds and the identification of active molecules by sequencing their DNA tags. The application of such technologies to this compound-based libraries could accelerate the discovery of novel probes and drug candidates.
| Combinatorial Approach | Key Features | Advantages for Sulfonyl Fluoride Libraries |
| Split-and-Pool Synthesis | Large number of compounds on solid support; requires deconvolution of hits. | Rapid generation of vast chemical diversity. |
| Parallel Synthesis | Smaller, focused libraries in solution or on solid support; identity of each compound is known. | Straightforward synthesis and screening; allows for direct structure-activity relationship analysis. |
| Encoded Library Technology (ELT) | Each molecule is tagged with a unique DNA barcode; allows for screening of massive libraries in a single experiment. | Unprecedented library size; powerful for identifying novel hits against a wide range of targets. |
Future Directions, Challenges, and Emerging Research Frontiers for 4 Hydroxypiperidine 1 Sulfonyl Fluoride
Expanding the Scope of Covalent Target Discovery Beyond Canonical Nucleophiles
The traditional approach to covalent inhibitor discovery has heavily focused on targeting the nucleophilic cysteine residue in proteins. However, the sulfonyl fluoride (B91410) warhead, a key feature of 4-hydroxypiperidine-1-sulfonyl fluoride, has demonstrated the ability to react with a broader range of amino acid residues. nih.govnih.govenamine.net This capability significantly expands the druggable proteome by allowing the targeting of proteins that may lack an accessible cysteine.
Research has shown that sulfonyl fluorides can form covalent bonds with the following non-canonical nucleophilic residues:
Tyrosine
Histidine
Serine
Threonine
This promiscuity in targeting is a paradigm shift, moving beyond the limitations of cysteine-focused covalent chemistry. nih.govnih.gov The 4-hydroxypiperidine (B117109) moiety of the compound can serve as a versatile scaffold, allowing for modifications that can guide the sulfonyl fluoride to specific binding pockets, thereby enabling the selective targeting of these less-explored nucleophiles. This expansion of targetable residues presents a significant opportunity for developing novel therapeutics against proteins previously considered "undruggable." nih.gov
Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluorides
| Residue | Type | Significance in Target Expansion |
|---|---|---|
| Cysteine | Canonical | Traditional target for covalent inhibitors. |
| Tyrosine | Non-Canonical | Expands targeting to a wide variety of protein classes. nih.gov |
| Lysine | Non-Canonical | Highly abundant residue, offering numerous potential targets. enamine.net |
| Serine | Non-Canonical | Key nucleophile in the active sites of many enzymes (e.g., serine proteases). nih.gov |
| Histidine | Non-Canonical | Important in enzyme catalysis and protein-protein interactions. nih.govenamine.net |
Developing More Selective and Tunable Sulfonyl Fluoride Reagents
A significant area of future research lies in the development of more selective and tunable sulfonyl fluoride reagents, and the this compound scaffold is an excellent starting point. The reactivity of the sulfonyl fluoride "warhead" can be modulated by the electronic properties of its parent molecule. By modifying the piperidine (B6355638) ring or the hydroxyl group, it is possible to fine-tune the electrophilicity of the sulfur atom, thereby controlling its reactivity towards different nucleophiles. nih.govnih.gov
There is a notable difference in reactivity among various classes of sulfur-fluoride-containing compounds, which allows for the design of highly selective covalent binders. enamine.net For instance, less reactive fluorosulfates have shown a preference for the phenolic hydroxy group of tyrosine over other nucleophiles. enamine.net This principle of "tunability" can be applied to derivatives of this compound to achieve greater selectivity for a desired target, minimizing off-target effects. The goal is to create probes with balanced reactivity—stable enough to avoid hydrolysis but sufficiently reactive to engage the intended target. enamine.net
Integration with Advanced High-Throughput Screening and Omics Technologies
The integration of this compound and its derivatives with advanced screening platforms is a crucial future direction. High-Throughput Screening (HTS) leverages automation to rapidly assess the biological activity of vast numbers of compounds, accelerating the discovery of new drug leads. ufl.eduufl.edu Small, reactive fragments like this compound are ideal for inclusion in HTS libraries designed for covalent fragment screening.
Furthermore, the application of "omics" technologies, particularly chemoproteomics, will be instrumental. In this approach, a sulfonyl fluoride probe is used to label proteins in a complex biological sample, such as a cell lysate. nih.gov Mass spectrometry is then employed to identify the proteins that have been covalently modified. This "inverse drug discovery" method can identify novel protein targets for a given compound and reveal potential off-target interactions early in the discovery process. nih.gov The unique reactivity profile of this compound makes it a valuable tool for such large-scale proteomic investigations.
Addressing Challenges in Off-Target Reactivity and Enhancing Chemoselectivity
A primary challenge for all covalent inhibitors is the potential for off-target reactivity, which can lead to toxicity. nih.gov While the sulfonyl fluoride group is considered a privileged warhead due to its relatively high stability in aqueous environments, ensuring its reactivity is directed only towards the intended target is paramount. nih.gov A key strategy to overcome this is the design of "latent" electrophiles that only become fully reactive upon binding to a specific protein. nih.gov
The equilibrium binding of the molecule to the target protein's surface can position the sulfonyl fluoride warhead in an optimal orientation for a nucleophilic attack by a specific amino acid side chain, leading to covalent bond formation. nih.gov This binding-induced reactivity greatly enhances chemoselectivity. Future research will focus on modifying the 4-hydroxypiperidine scaffold to maximize non-covalent binding affinity and specificity for the target protein, thereby minimizing reactions with other proteins.
Prospects for Novel Synthetic Methodologies and Scalable Production
For this compound to be widely adopted in research and development, efficient and scalable synthetic routes are essential. While sulfonyl fluorides are generally considered synthetically accessible, the development of novel methodologies that are both high-yielding and environmentally sustainable is an ongoing goal. nih.govenamine.net Research into the synthesis of substituted 4-hydroxypiperidine derivatives provides a foundation for creating a diverse library of analogs. nih.gov
Future synthetic efforts will likely focus on:
Late-stage functionalization: Developing methods to introduce the sulfonyl fluoride group or modify the piperidine scaffold at a late stage in the synthesis, allowing for the rapid generation of diverse compound libraries.
Flow chemistry: Utilizing continuous flow reactors for safer, more efficient, and scalable production of the core molecule and its derivatives.
Interdisciplinary Research Opportunities at the Chemistry-Biology Interface
The study of this compound exemplifies the convergence of multiple scientific disciplines. Progress in this area will depend on strong collaborations at the chemistry-biology interface. nih.gov
Table 2: Interdisciplinary Contributions to this compound Research
| Discipline | Contribution |
|---|---|
| Organic Chemistry | Design and synthesis of novel analogs with tuned reactivity and selectivity. nih.gov |
| Chemical Biology | Application of probes to label and study proteins in complex biological systems. nih.govnih.gov |
| Biochemistry | Elucidation of the mechanisms of covalent modification and enzyme inhibition. nih.gov |
| Pharmacology | Evaluation of the therapeutic effects of covalent inhibitors in cellular and animal models. |
| Computational Chemistry | Modeling of protein-ligand interactions to guide the rational design of more potent and selective inhibitors. |
| Radiochemistry | Development of radiolabeled versions of the compound for use as imaging agents. springernature.comfrontiersin.org |
This interdisciplinary approach is essential for translating the basic chemical properties of this compound into valuable research tools and potential therapeutic agents.
Radiochemical Applications of Sulfonyl Fluorides for Imaging Probe Development (e.g., 18F-labeling)
The presence of a fluorine atom in the sulfonyl fluoride group makes this compound an intriguing candidate for radiochemical applications, particularly for Positron Emission Tomography (PET) imaging. PET is a powerful, non-invasive imaging technique that allows for the visualization of biological processes in living subjects. springernature.comfrontiersin.org
The radionuclide Fluorine-18 (¹⁸F) is the most widely used positron emitter for PET due to its favorable properties: frontiersin.orgnih.gov
Half-life: At 109.8 minutes, it is long enough to allow for synthesis, purification, and imaging, but short enough to minimize radiation exposure. frontiersin.org
Low positron energy: This results in high-resolution images. frontiersin.org
Well-established radiochemistry: Numerous methods exist for incorporating ¹⁸F into molecules. frontiersin.orgnih.gov
The sulfonyl fluoride moiety is a prime site for ¹⁸F-labeling. By developing a synthetic precursor, it would be possible to create [¹⁸F]this compound. If this molecule or a derivative is designed to bind to a specific biological target (e.g., a receptor or enzyme that is overexpressed in a disease state), the resulting radiotracer could be used to image that target in vivo. This has significant potential for diagnosing diseases, monitoring therapeutic response, and accelerating drug development. springernature.comnih.govresearchgate.net
Q & A
Q. What are the key synthetic routes for 4-hydroxypiperidine-1-sulfonyl fluoride, and how do reaction conditions influence yield?
The primary synthesis involves fluorination of the corresponding sulfonyl chloride precursor via halogen exchange. Key parameters include:
- Temperature : Optimal fluorination occurs at 0–5°C to minimize side reactions (e.g., hydrolysis).
- Solvent : Anhydrous dichloromethane or tetrahydrofuran is preferred to avoid moisture-induced degradation .
- Catalyst : Use of N-methylmorpholine enhances reaction efficiency by stabilizing reactive intermediates through charge-transfer complexes .
Yield optimization requires strict control of moisture and inert gas purging to prevent hydrolysis of the sulfonyl fluoride group.
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at –20°C in airtight, moisture-resistant containers under nitrogen. Desiccants like silica gel are recommended to prevent hydrolysis .
- Handling : Use gloves (nitrile) and eye protection due to skin/eye irritation risks (GHS H315, H319). Work in a fume hood to avoid inhalation of vapors (GHS H335) .
- Deactivation : Quench residual compound with aqueous sodium bicarbonate to neutralize reactive fluoride .
Q. What analytical techniques are suitable for characterizing this compound?
- NMR Spectroscopy : NMR is critical for confirming sulfonyl fluoride formation (δ ~60–70 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHFNOS, 181.19 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) monitors purity, using mobile phases like methanol/buffer (pH 4.6) for optimal resolution .
Advanced Research Questions
Q. How can researchers design experiments to study the SuFEx (Sulfur(VI) Fluoride Exchange) reactivity of this compound with biological targets?
- Target Selection : Focus on nucleophilic residues (e.g., lysine, tyrosine) in proteins or enzymes. Pre-screen targets using computational docking to predict binding pockets .
- Reaction Optimization :
- pH : Maintain pH 7.4 (physiological conditions) to mimic in vivo reactivity.
- Stoichiometry : Use a 5–10× molar excess of the compound to ensure complete labeling .
- Validation : Confirm covalent adduct formation via LC-MS/MS or X-ray crystallography .
Q. What strategies resolve contradictions in reactivity data between this compound and other sulfonyl fluorides?
- Comparative Kinetic Studies : Perform time-resolved NMR to measure reaction rates with model nucleophiles (e.g., benzylamine) .
- Steric and Electronic Analysis : Use DFT calculations to evaluate the electron-withdrawing effect of the 4-hydroxypiperidine group versus other substituents (e.g., aryl vs. alkyl) .
- Solvent Effects : Test polar aprotic (DMF) vs. nonpolar solvents (toluene) to assess dielectric constant impacts on transition states .
Q. How can researchers integrate this compound into covalent inhibitor design for drug discovery?
- Selectivity Screening : Use proteome-wide ABPP (Activity-Based Protein Profiling) to identify off-target interactions .
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and plasma esterase resistance .
- Structural Modification : Introduce bioisosteres (e.g., replacing hydroxyl with methoxy) to balance reactivity and bioavailability .
Q. What methodologies address challenges in detecting fluoride release during SuFEx reactions?
- Fluoride Ion-Selective Electrode (ISE) : Calibrate with standard fluoride solutions (0.1–10 mM) and monitor real-time release .
- Colorimetric Assays : Use SPADNS reagent (sulfonazo III) for spectrophotometric quantification at λ = 570 nm .
- Control Experiments : Include negative controls (no nucleophile) to differentiate hydrolysis-driven vs. reaction-specific fluoride release .
Methodological Frameworks
- Experimental Design : Apply the PICO framework to define Population (target molecule), Intervention (compound treatment), Comparison (other sulfonyl fluorides), and Outcome (reaction efficiency) .
- Data Analysis : Use FINER criteria to ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant to biochemical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
